(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
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Overview
Description
“(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound with the following properties:
- Molecular Formula:
C8H15N3
- Average Mass: 153.225 Da
- Monoisotopic Mass: 153.126602 Da
- ChemSpider ID: 503825
Preparation Methods
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Research in this area is limited.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Possible reduction reactions.
Substitution: Substitution reactions at specific positions.
Other Transformations: Further functional group modifications.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. without detailed experimental data, we cannot provide precise information.
Major Products:: The major products formed during reactions involving this compound would vary based on the specific reaction type.
Scientific Research Applications
Chemistry::
Building Block: It can serve as a building block for more complex organic molecules.
Biological Studies: Investigating its interactions with biological systems.
Drug Discovery: Screening for potential pharmacological activity.
Fine Chemicals: Possible use in specialty chemicals.
Materials Science: Exploring its properties for material applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3 |
InChI Key |
UTRQGJFAWVMPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C |
Origin of Product |
United States |
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